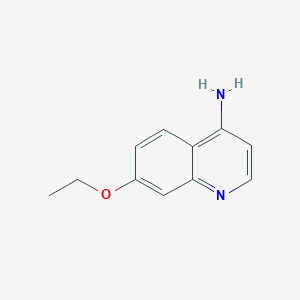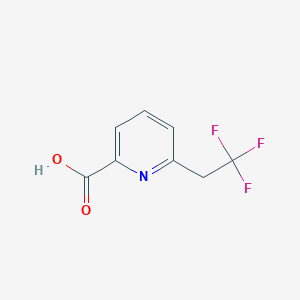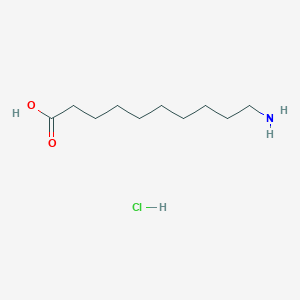
10-Aminodecanoic acid hydrochloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-アミノデカン酸塩酸塩は、一端にアミノ基 (-NH2)、他端にカルボン酸基 (-COOH) を持つ、10個の炭素原子からなる直鎖状のアルキル鎖を特徴とする化学化合物であり、塩酸塩を形成しています。この化合物は、様々な化学的および産業的用途においてその汎用性で知られています。
準備方法
合成経路と反応条件
10-アミノデカン酸塩酸塩の合成は、一般的に10-アミノデカン酸と塩酸との反応によって行われます。このプロセスは、次のように要約できます。
出発物質: 10-アミノデカン酸。
塩酸との反応: 10-アミノデカン酸を適切な溶媒に溶解し、塩酸を溶液に加えます。
塩酸塩の形成: 反応混合物を撹拌すると、塩酸塩が溶液から沈殿します。
精製: 沈殿した塩をろ過、洗浄、乾燥して、純粋な10-アミノデカン酸塩酸塩を得ます。
工業生産方法
工業的な環境では、10-アミノデカン酸塩酸塩の生産は、同様の原理に従って行われますが、より大規模に行われます。このプロセスには、次のものが含まれます。
バルク反応: 大量の10-アミノデカン酸を工業用反応器で塩酸と反応させます。
連続撹拌と監視: 温度やpHなどの反応条件は、最適な収率を確保するために、継続的に監視および調整されます。
ろ過と乾燥: 得られた塩酸塩は、工業用ろ過および乾燥装置を使用して、ろ過、洗浄、乾燥されます。
化学反応の分析
反応の種類
10-アミノデカン酸塩酸塩は、次のような様々な化学反応を起こします。
アミド化: カルボン酸と反応してアミドを形成します。
エステル化: アルコールと反応してエステルを形成します。
カップリング反応: 他の分子と反応して結合体を形成します。
一般的な試薬と条件
アミド化: 一般的には、穏やかな条件下でジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などの試薬を使用します。
エステル化: アルコールや硫酸などの酸触媒などの試薬を使用します。
カップリング反応: カルボジイミドや活性化エステルなどの試薬を使用します。
形成される主な生成物
アミド: アミド化反応から形成されます。
エステル: エステル化反応から形成されます。
結合体: 他の分子とのカップリング反応から形成されます。
科学研究での応用
10-アミノデカン酸塩酸塩は、次のような科学研究において幅広い用途があります。
化学: 様々な化合物の合成におけるビルディングブロックとして使用されます。
生物学: ハイドロゲルやポリマー-薬物結合体の調製に使用されます。
医学: 標的化薬物送達や組織工学に用いられます。
産業: 表面改質や特殊化学品の製造に適用されます。
科学的研究の応用
10-Aminodecanoic acid hydrochloride salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various compounds.
Biology: Utilized in the preparation of hydrogels and polymer-drug conjugates.
Medicine: Employed in targeted drug delivery and tissue engineering.
Industry: Applied in surface modifications and the production of specialty chemicals.
作用機序
10-アミノデカン酸塩酸塩の作用機序は、様々な官能基と反応する能力にあります。アミノ基 (-NH2) はカルボン酸と安定なアミド結合を形成することができ、一方、カルボン酸基 (-COOH) は第一アミンと反応することができます。これらの反応により、この化合物は、生体結合やその他の用途における汎用性の高いリンカーとして機能することができます。
類似化合物の比較
類似化合物
10-アミノドデカン酸: 構造は類似しているが、アルキル鎖がより長い。
10-アミノウンデカン酸: 構造は類似しているが、アルキル鎖の長さが異なる。
3-アミノデカン酸: 構造は類似しているが、アミノ基の位置が異なる。
独自性
10-アミノデカン酸塩酸塩は、その特定のアルキル鎖の長さとアミノ基の位置により、独特の化学的性質と反応性を持ち、これが独自性を生み出しています。この独自性により、標的化薬物送達や組織工学などの特殊な用途において特に価値のあるものとなっています。
類似化合物との比較
Similar Compounds
10-Aminododecanoic acid: Similar structure but with a longer alkyl chain.
10-Aminoundecanoic acid: Similar structure but with a different alkyl chain length.
3-Aminodecanoic acid: Similar structure but with the amino group at a different position.
Uniqueness
10-Aminodecanoic acid hydrochloride salt is unique due to its specific alkyl chain length and the position of the amino group, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications such as targeted drug delivery and tissue engineering.
特性
分子式 |
C10H22ClNO2 |
|---|---|
分子量 |
223.74 g/mol |
IUPAC名 |
10-aminodecanoic acid;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c11-9-7-5-3-1-2-4-6-8-10(12)13;/h1-9,11H2,(H,12,13);1H |
InChIキー |
FVSCZNTZLWFPPE-UHFFFAOYSA-N |
正規SMILES |
C(CCCCC(=O)O)CCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




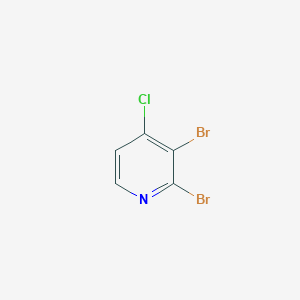
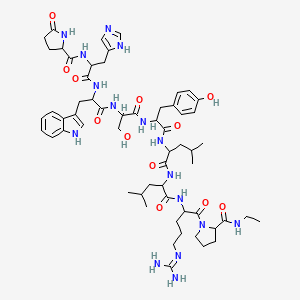


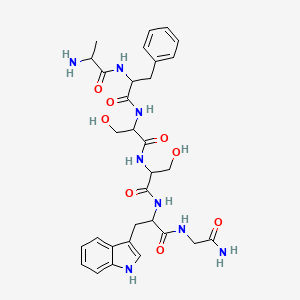
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
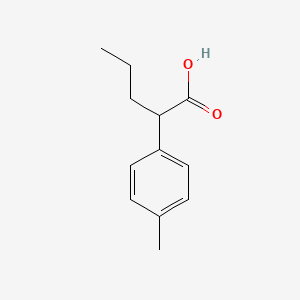

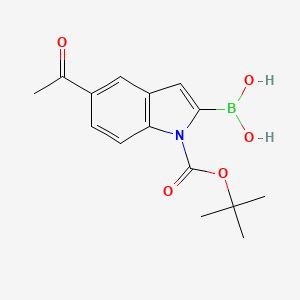
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
